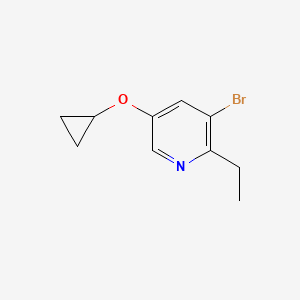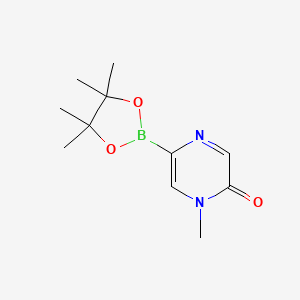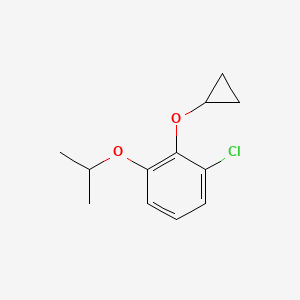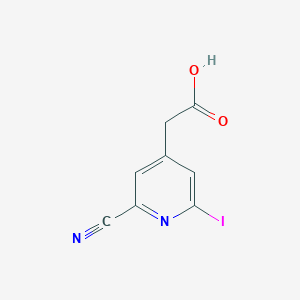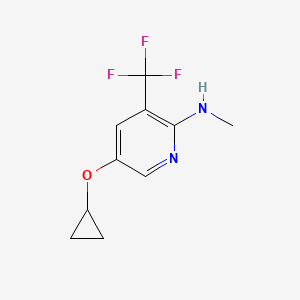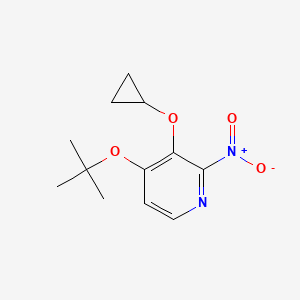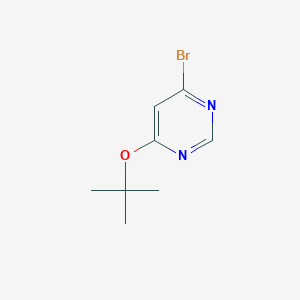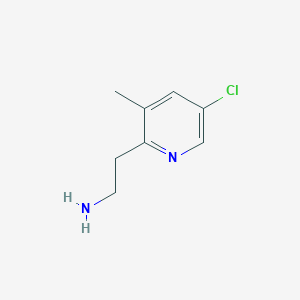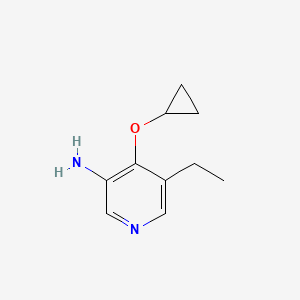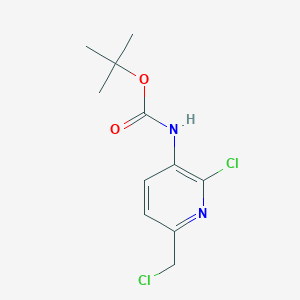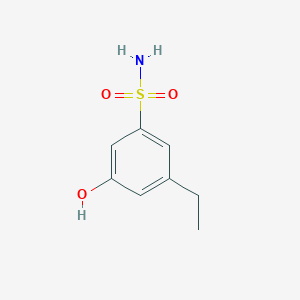
4-Cyclopropoxy-3-ethyl-2-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol It is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a methylsulfanyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE typically involves the use of cyclopropyl alcohol, ethyl bromide, and methylthiol as starting materials. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. Industrial production methods often include purification steps such as distillation or recrystallization to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its chemical structure and functional groups. For example, the methylsulfanyl group may interact with thiol-containing enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues .
Comparación Con Compuestos Similares
Similar Compounds
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLTHIO)PYRIDINE: Similar in structure but with a different sulfur-containing group.
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFONYL)PYRIDINE: Contains a sulfonyl group instead of a sulfanyl group.
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFOXIDE)PYRIDINE: Contains a sulfoxide group instead of a sulfanyl group.
Uniqueness
The presence of the cyclopropoxy group adds strain and reactivity, while the methylsulfanyl group provides opportunities for further chemical modifications .
Propiedades
Fórmula molecular |
C11H15NOS |
|---|---|
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-ethyl-2-methylsulfanylpyridine |
InChI |
InChI=1S/C11H15NOS/c1-3-9-10(13-8-4-5-8)6-7-12-11(9)14-2/h6-8H,3-5H2,1-2H3 |
Clave InChI |
HQOJHLTVASXRDO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CN=C1SC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


